molecular formula C23H15N5O B11610873 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile

Katalognummer: B11610873
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: MUDOFSZHSMXPAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which combines a benzotriazole moiety with a quinoline backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form the benzotriazole ring.

    Coupling with Quinoline Derivative: The benzotriazole intermediate is then coupled with a quinoline derivative. This step often requires the use of a coupling agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the reaction.

    Introduction of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group. This can be achieved by reacting the intermediate product with a suitable nitrile source, such as cyanogen bromide (BrCN), under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety. Common oxidizing agents used include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the quinoline ring. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonitrile group. Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-methanol derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a fluorescent probe for studying biological systems. Its ability to interact with biomolecules makes it useful in biochemical assays.

    Medicine: Research has indicated potential applications in drug discovery and development. The compound’s ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: It is used as a stabilizer in polymers and plastics to enhance their UV resistance and durability.

Wirkmechanismus

The mechanism of action of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile involves its interaction with specific molecular targets. The benzotriazole moiety is known to absorb UV radiation, which helps in protecting materials from UV-induced degradation. Additionally, the quinoline backbone can interact with various enzymes and receptors, making it a potential candidate for drug development. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV stabilizer in plastics.

    2-(2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative with UV-absorbing properties.

    2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]: Used as a UV absorber in various applications.

Uniqueness

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile stands out due to its unique combination of a benzotriazole moiety and a quinoline backbone. This structure imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to absorb UV radiation and interact with biological targets sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C23H15N5O

Molekulargewicht

377.4 g/mol

IUPAC-Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile

InChI

InChI=1S/C23H15N5O/c1-15-10-11-22(21(12-15)28-26-19-8-4-5-9-20(19)27-28)29-23-13-16(14-24)17-6-2-3-7-18(17)25-23/h2-13H,1H3

InChI-Schlüssel

MUDOFSZHSMXPAC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3C(=C2)C#N)N4N=C5C=CC=CC5=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.